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molecular formula C7H3BrFNS B8554617 7-Bromo-4-fluoro-1,2-benzothiazole

7-Bromo-4-fluoro-1,2-benzothiazole

Cat. No. B8554617
M. Wt: 232.07 g/mol
InChI Key: PBAJNBYVZSELKV-UHFFFAOYSA-N
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Patent
US08378104B2

Procedure details

A mixture of 3-bromo-2-(tert-butylsulfanyl)-6-fluorobenzaldehyde (1.20 g, 4.12 mmol) and hydroxylamine hydrochloride (1.432 g, 20.60 mmol) in isopropanol (60 mL, 800 mmol) and water (10 mL) was heated to 70° C. for 20 min. The organic solvent was removed in vacuo, and saturated aqueous sodium bicarbonate was added to bring the pH to 8.5. The material was extracted with DCM and water, and the organic layer was concentrated in vacuo. The residue was treated with p-toluenesulfonic acid (141.9 mg, 0.8242 mmol) in n-butanol (60 mL) and the solution was heated to 120° C. overnight. The solvent was removed in vacuo. The residue was purified by column chromatography (1 to 2% EtOAc:hexanes) to afford 382 mg (40%) of the title compound as a white solid. 1H NMR (400 MHz, CDCl3): δ 7.01 (dd, J=9.1, 8.3 Hz, 1 H), 7.60 (dd, J=8.3, 4.0 Hz, 1 H), 9.10 (s, 1 H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.432 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
141.9 mg
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([S:11]C(C)(C)C)=[C:4]([C:7]([F:10])=[CH:8][CH:9]=1)[CH:5]=O.Cl.[NH2:17]O.C(O)(C)C.C1(C)C=CC(S(O)(=O)=O)=CC=1>O.C(O)CCC>[Br:1][C:2]1[C:3]2[S:11][N:17]=[CH:5][C:4]=2[C:7]([F:10])=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC=1C(=C(C=O)C(=CC1)F)SC(C)(C)C
Name
Quantity
1.432 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
141.9 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvent was removed in vacuo, and saturated aqueous sodium bicarbonate
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The material was extracted with DCM and water
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to 120° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (1 to 2% EtOAc:hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=2C=NSC21)F
Measurements
Type Value Analysis
AMOUNT: MASS 382 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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